Lamotrigine-13C3

Description

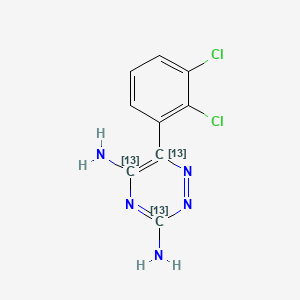

Structure

3D Structure

Propriétés

IUPAC Name |

6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRQGJRPPTADH-ULEDQSHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662050 | |

| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-38-4 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lamotrigine-13C3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the isotopically labeled compound, Lamotrigine-13C3. This stable isotope-labeled analog of the anticonvulsant and mood-stabilizing drug Lamotrigine is a critical tool in pharmacokinetic and metabolic studies. This document will delve into its physicochemical characteristics, provide detailed experimental protocols for its use, and present visual diagrams to illustrate key processes.

Chemical Identity and Physicochemical Properties

Lamotrigine-13C3 is a stable isotope-labeled version of Lamotrigine, where three Carbon-12 atoms are replaced with Carbon-13 atoms. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification of Lamotrigine in biological matrices. A related and also commonly used internal standard is Lamotrigine-13C3,d3, which includes both Carbon-13 and deuterium labeling.

The key properties of these molecules are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification of Lamotrigine-13C3 and Lamotrigine-13C3,d3

| Identifier | Lamotrigine-13C3 | Lamotrigine-13C3,d3 |

| Chemical Name | 6-(2,3-dichlorophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine[1] | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine[2] |

| CAS Number | 1188265-38-4[1] | 1246815-13-3[3][4] |

| Molecular Formula | ¹³C₃C₆H₇Cl₂N₅ | ¹³C₃C₆²H₃H₄Cl₂N₅ |

| Canonical SMILES | N[13c]1nn--INVALID-LINK--n1">13cc2cccc(Cl)c2Cl | [2H]c1c([2H])c(Cl)c(Cl)c([13c]2nn--INVALID-LINK--n[13c]2N)c1[2H] |

Table 2: Physicochemical Properties of Lamotrigine-13C3 and Lamotrigine-13C3,d3

| Property | Lamotrigine-13C3 | Lamotrigine-13C3,d3 | Unlabeled Lamotrigine |

| Molecular Weight | 259.07 g/mol | 262.09 g/mol | 256.09 g/mol |

| Monoisotopic Mass | 258.0179 Da | 261.0367 Da | 255.0078506 Da |

| Melting Point | Not available | 210-212 °C | 216-218 °C |

| Boiling Point | Not available | Not available | 503.1±60.0 °C (Predicted) |

| Solubility | Not available | Not available | Sparingly soluble in methanol, Soluble in ethanol, Less soluble in water (170 mg/L at 25 °C) |

| pKa | Not available | Not available | 5.5 |

| LogP | Not available | 1.4 (Computed) | 2.5 |

| Storage Temperature | Not available | -20°C | Room Temperature |

Synthesis and Purification

A general synthetic route for unlabeled Lamotrigine involves the reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate in the presence of an acid, followed by cyclization. To produce Lamotrigine-13C3, one would need to utilize a ¹³C-labeled aminoguanidine or a labeled 2,3-dichlorobenzoyl cyanide.

Purification of Lamotrigine-13C3 is typically achieved through standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity (>95%), which is critical for its use as an internal standard.

Mechanism of Action of Lamotrigine

As Lamotrigine-13C3 is a stable isotope-labeled version, its primary application is as a tracer and internal standard, and it is not intended for therapeutic use. The pharmacological activity resides in the unlabeled Lamotrigine. The mechanism of action of Lamotrigine involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, primarily glutamate. This action is believed to be the basis for its anticonvulsant and mood-stabilizing effects.

Experimental Protocols

Lamotrigine-13C3 and Lamotrigine-13C3,d3 are invaluable tools for the accurate quantification of Lamotrigine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for its application.

Quantification of Lamotrigine in Human Plasma using LC-MS/MS with Lamotrigine-13C3,d3 as an Internal Standard

This protocol is adapted from a validated method for pharmacokinetic studies.

4.1.1. Materials and Reagents

-

Lamotrigine and Lamotrigine-13C3,d3 standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized or Milli-Q)

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

4.1.2. Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of Lamotrigine and Lamotrigine-13C3,d3 at a concentration of 1 mg/mL in methanol. Store at 2-8°C.

-

Working Standard Solutions: Prepare working standard solutions of Lamotrigine by serial dilution of the stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Working Solution: Prepare a working solution of Lamotrigine-13C3,d3 at a concentration of 500 ng/mL in a 50:50 methanol:water mixture.

4.1.3. Sample Preparation (Solid Phase Extraction)

-

To 300 µL of human plasma in a polypropylene tube, add 50 µL of the 500 ng/mL Lamotrigine-13C3,d3 internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Add 400 µL of water and vortex for another 30 seconds.

-

Condition an SPE cartridge by passing 500 µL of methanol followed by 500 µL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid and then with 1 mL of methanol.

-

Elute the analytes with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., Chromolith® SpeedROD, RP-18e, 50-4.6 mm).

-

Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Lamotrigine: m/z 256.1 → 211.3

-

Lamotrigine-13C3,d3: m/z 262.1 → 217.2

-

Diagram 1: Experimental Workflow for Lamotrigine Quantification

Caption: Workflow for Lamotrigine quantification in plasma.

Metabolic Pathways of Lamotrigine

Lamotrigine is primarily metabolized in the liver via glucuronidation, with the main enzyme involved being UDP-glucuronosyltransferase 1A4 (UGT1A4). The major metabolite is an inactive 2-N-glucuronide conjugate, which is then excreted in the urine. As Lamotrigine-13C3 is chemically identical to Lamotrigine apart from the isotopic labeling, it is expected to follow the same metabolic pathway. Its use in metabolic studies allows for the clear differentiation of the administered drug from its metabolites.

Diagram 2: Lamotrigine Metabolism Pathway

References

- 1. Lamotrigine-13C3,d3 | C9H7Cl2N5 | CID 71434238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lamotrigine-13C3,d3, Major | LGC Standards [lgcstandards.com]

- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Purification of Lamotrigine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C₃-labeled Lamotrigine, an essential tool in pharmacokinetic studies and as an internal standard for quantitative analysis. This document details a plausible synthetic route, purification protocols, and the mechanistic pathways of Lamotrigine's action, supported by quantitative data and workflow visualizations.

Introduction

Lamotrigine, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely used anticonvulsant and mood stabilizer.[1] Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.[][3] Isotopic labeling of Lamotrigine with three ¹³C atoms (Lamotrigine-¹³C₃) provides a valuable analytical tool for researchers, particularly in metabolic studies and as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[4] The stable isotope-labeled variant allows for precise quantification by differentiating it from the unlabeled drug.

Synthesis of Lamotrigine-¹³C₃

The synthesis of Lamotrigine-¹³C₃ can be adapted from established routes for unlabeled Lamotrigine. A common and effective strategy involves the introduction of the ¹³C labels via a labeled precursor. One plausible approach is the use of potassium cyanide-¹³C (K¹³CN) and aminoguanidine-¹³C₂ hydrochloride, ensuring the incorporation of three ¹³C atoms into the triazine ring of the final product.

The synthesis can be conceptually broken down into two main stages:

-

Formation of the ¹³C-labeled acyl cyanide intermediate.

-

Condensation and cyclization to form the ¹³C₃-triazine ring.

A proposed synthetic scheme is outlined below.

Proposed Synthetic Pathway

References

Navigating Isotopic Precision: A Technical Guide to the Purity and Enrichment of Lamotrigine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Lamotrigine-¹³C₃, a stable isotope-labeled analog of the widely used anti-epileptic and mood-stabilizing drug, serves as a critical tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic fate characterization. This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Lamotrigine-¹³C₃, detailing the analytical methodologies for its characterization and presenting key quantitative data for researchers and drug development professionals.

Core Concepts: Isotopic Purity and Enrichment

Isotopic Purity refers to the proportion of a labeled compound that contains the desired number of heavy isotopes. For Lamotrigine-¹³C₃, this is the percentage of molecules that are substituted with three ¹³C atoms at the intended positions.

Isotopic Enrichment is a measure of the abundance of a specific isotope at a particular atomic position within a molecule, expressed as a percentage. High isotopic enrichment is crucial to minimize interference from naturally occurring isotopes and to ensure the accuracy of quantitative analyses.

Quantitative Data Summary

The quality of a stable isotope-labeled internal standard is defined by its chemical and isotopic purity. The following tables summarize the typical specifications for Lamotrigine-¹³C₃ and its deuterated analogue, Lamotrigine-¹³C₃,d₃.

Table 1: Chemical Purity of Labeled Lamotrigine Analogues

| Compound | Specification | Analytical Method |

| Lamotrigine-¹³C₃ | >95% | High-Performance Liquid Chromatography (HPLC) |

| Lamotrigine-¹³C₃,d₃ | >90% | Chromatographic Purity |

Table 2: Isotopic Purity and Enrichment of Labeled Lamotrigine

| Compound | Parameter | Specification |

| Lamotrigine-¹³C₃ | Isotopic Enrichment | Typically >99 atom % ¹³C |

| Lamotrigine-¹³C₃,d₃ | Isotopic Enrichment | Not specified |

| Lamotrigine-¹³C₂, ¹⁵N | Isotopic Enrichment | 99% ¹³C; 98% ¹⁵N[1] |

Note: Specific isotopic enrichment for Lamotrigine-¹³C₃ may vary by manufacturer. Researchers should always refer to the Certificate of Analysis provided with the standard.

Experimental Protocols for Quality Assessment

The determination of isotopic purity and enrichment is critical for the validation of a labeled internal standard. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Isotopic Enrichment by Quantitative ¹³C NMR Spectroscopy

Quantitative ¹³C NMR is a powerful non-destructive technique for confirming the position and level of ¹³C enrichment.

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of Lamotrigine-¹³C₃ in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) can be added as an internal reference standard.

-

NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. It is crucial to use parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the T₁ of the carbon atoms of interest and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[1]

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals corresponding to the ¹³C-labeled carbons and any residual signals from the corresponding ¹²C carbons. The isotopic enrichment is calculated from the ratio of the integral of the ¹³C-labeled carbon signal to the sum of the integrals of the ¹³C and ¹²C signals for that position.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive method for determining the isotopic distribution of a labeled compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of Lamotrigine-¹³C₃ in a solvent compatible with liquid chromatography and mass spectrometry, such as methanol or acetonitrile.

-

LC-HRMS Analysis: Inject the sample into an LC-HRMS system. Chromatographic separation is used to isolate the Lamotrigine-¹³C₃ from any impurities. The high-resolution mass spectrometer is set to acquire data over a mass range that includes the unlabeled lamotrigine and all possible ¹³C-isotopologues.

-

Data Analysis: The isotopic distribution is determined by examining the mass spectrum of the analyte peak. The relative intensities of the ion corresponding to the fully labeled Lamotrigine-¹³C₃ (M+3) and any less-labeled species (M+2, M+1, M+0) are used to calculate the isotopic purity.

Synthesis of Lamotrigine-¹³C₃

While specific, proprietary synthesis routes for Lamotrigine-¹³C₃ are not always publicly available, a plausible synthetic pathway can be inferred from the known synthesis of lamotrigine and general isotopic labeling techniques. A likely approach involves the use of a ¹³C-labeled precursor in the construction of the triazine ring.

The synthesis would likely involve the condensation of 2,3-dichlorobenzoyl cyanide with a ¹³C-labeled guanidine derivative, followed by cyclization to form the ¹³C₃-labeled triazine ring of lamotrigine.[2] Purification is then carried out using techniques such as recrystallization or chromatography to ensure high chemical purity.[2]

Conclusion

The isotopic purity and enrichment of Lamotrigine-¹³C₃ are critical parameters that directly impact the accuracy and reliability of quantitative bioanalytical methods. A thorough understanding and verification of these parameters using techniques such as quantitative ¹³C NMR and high-resolution mass spectrometry are essential for any laboratory utilizing this internal standard. This guide provides the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to confidently employ Lamotrigine-¹³C₃ in their studies.

References

An In-depth Technical Guide to Lamotrigine-13C3 and its Deuterated Analog for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound Lamotrigine-13C3 and its deuterated analog, Lamotrigine-13C3,d3. It is designed to serve as a critical resource for professionals engaged in pharmacological research, drug metabolism studies, and bioanalytical method development. This document outlines the key chemical properties, a detailed mechanism of action, and robust experimental protocols for the utilization of these stable isotope-labeled standards.

Core Compound Data

Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based bioanalysis. Below is a summary of the key quantitative data for two common isotopically labeled forms of Lamotrigine.

| Property | Lamotrigine-13C3 | Lamotrigine-13C3,d3 |

| CAS Number | 1188265-38-4 | 1246815-13-3 |

| Molecular Weight | 259.07 g/mol | 262.09 g/mol |

| Molecular Formula | ¹³C₃C₆H₇Cl₂N₅ | ¹³C₃C₆H₄D₃Cl₂N₅ |

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels and Glutamate Release

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) in neurons. This action leads to a reduction in neuronal hyperexcitability by stabilizing presynaptic membranes and subsequently inhibiting the release of the excitatory neurotransmitter, glutamate.[1][2][3][4] Lamotrigine exhibits a state-dependent binding to VGSCs, showing a higher affinity for the inactivated state of the channel, which is more prevalent during the rapid neuronal firing characteristic of seizure activity.[1] In addition to its effects on sodium channels, some evidence suggests that lamotrigine may also modulate voltage-gated calcium channels, further contributing to the reduction in neurotransmitter release.

Experimental Protocols

Protocol for the Quantification of Lamotrigine in Human Plasma using LC-MS/MS with Lamotrigine-13C3,d3 as an Internal Standard

This protocol is adapted from a validated method for the sensitive and selective quantification of lamotrigine in a biological matrix.

1. Materials and Reagents

-

Lamotrigine analytical standard

-

Lamotrigine-13C3,d3 (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges

2. Preparation of Solutions

-

Stock Solutions (1000 µg/mL): Prepare stock solutions of lamotrigine and Lamotrigine-13C3,d3 in methanol.

-

Working Standard Solutions: Serially dilute the lamotrigine stock solution with a methanol:water (50:50, v/v) mixture to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (500 ng/mL): Dilute the Lamotrigine-13C3,d3 stock solution in methanol:water (50:50, v/v).

-

Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).

3. Sample Preparation (Solid-Phase Extraction)

-

To 300 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 400 µL of water and vortex for another 30 seconds.

-

Condition an SPE cartridge with the appropriate solvent.

-

Load the plasma mixture onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm).

-

Flow Rate: 0.500 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Lamotrigine: m/z 256.1 → 211.3

-

Lamotrigine-13C3,d3: m/z 262.1 → 217.2

-

5. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Synthesis and Purification Workflow

The synthesis of lamotrigine and its isotopically labeled analogs generally involves the condensation of aminoguanidine with a benzoyl cyanide derivative, followed by cyclization to form the triazine ring. Purification is typically achieved through recrystallization.

References

A Technical Guide to Commercially Available Lamotrigine-¹³C₃ Standards for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Lamotrigine-¹³C₃ standards, their applications in quantitative analysis, and detailed experimental protocols for their use. Lamotrigine-¹³C₃ serves as an ideal internal standard for bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in the quantification of lamotrigine in complex biological matrices.

Commercially Available Lamotrigine-¹³C₃ Standards

Stable isotope-labeled internal standards are crucial for correcting for matrix effects and variability in sample processing and instrument response. Several suppliers offer Lamotrigine-¹³C₃ and its deuterated analogue, Lamotrigine-¹³C₃,d₃, in various formats. The following table summarizes the key quantitative data for these commercially available standards.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| MedChemExpress | Lamotrigine-¹³C₃ | 1188265-38-4 | C₆¹³C₃H₇Cl₂N₅ | 259.12 | Not specified | ¹³C-labeled Lamotrigine.[1] |

| MedChemExpress | Lamotrigine-¹³C₃,d₃ | 1246815-13-3 | C₆¹³C₃H₄D₃Cl₂N₅ | 262.09 | Not specified | ¹³C and deuterium-labeled Lamotrigine.[2] |

| LGC Standards | Lamotrigine-¹³C₃,d₃, Major | 1246815-13-3 | ¹³C₃C₆²H₃H₄Cl₂N₅ | 262.09 | >95% (HPLC) | Provided as a neat solid.[3] |

| TLC PharmaChem | Lamotrigine-¹³C₃,d₃ | 1246815-13-3 | Not specified | Not specified | 99.2% | Procured for use as an internal standard in a pharmacokinetic study.[4] |

| United States Biological | Lamotrigine-¹³C₃,d₃, Major | 1246815-13-3 | Not specified | Not specified | Not specified | Identity confirmed by Proton NMR, ¹³C NMR, and Mass Spectrometry.[5] |

Experimental Protocols for Lamotrigine Quantification using Lamotrigine-¹³C₃,d₃ Internal Standard

The following protocols are based on established and validated LC-MS/MS methods for the quantification of lamotrigine in human plasma.

Preparation of Stock and Working Solutions

-

Stock Solutions (1000 µg/mL):

-

Prepare stock solutions of both lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol.

-

Store the stock solutions in a refrigerator at 2-8 °C and protect them from light. Stock solutions have been found to be stable for at least 23 days under these conditions.

-

-

Internal Standard Working Solution (500.00 ng/mL):

-

Prepare the working solution of Lamotrigine-¹³C₃,d₃ by diluting the stock solution in a methanol-water (50:50, v/v) mixture.

-

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of lamotrigine and the internal standard from human plasma.

-

Sample Aliquoting: Aliquot 0.300 mL of the plasma sample into a polypropylene tube.

-

Internal Standard Spiking: Add 0.050 mL of the 500.00 ng/mL Lamotrigine-¹³C₃,d₃ internal standard working solution to each plasma sample.

-

Vortexing: Vortex the samples for approximately 30 seconds to ensure homogeneity.

-

Dilution: Add 0.400 mL of water to each tube and vortex again for about 30 seconds.

-

SPE Cartridge Conditioning: Condition a Cleanert PEP-H SPE cartridge by passing 0.500 mL of methanol followed by 0.500 mL of water.

-

Sample Loading: Load the entire prepared sample onto the conditioned SPE cartridge.

-

Centrifugation: Centrifuge the cartridge at 1500 rpm for 1 minute to pass the sample through the sorbent.

-

Washing: Wash the cartridge with 0.500 mL of water followed by 0.500 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 0.500 mL of the mobile phase.

-

Injection: Inject an appropriate volume of the eluate into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

Liquid Chromatography:

-

Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.).

-

Mobile Phase: Acetonitrile and 5±0.1 mM ammonium formate solution in a 90:10 (v/v) ratio.

-

Flow Rate: 0.500 mL/min.

-

Column Temperature: 35±1 °C.

-

Autosampler Temperature: 10±1 °C.

-

-

Mass Spectrometry:

-

Instrument: API-3000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lamotrigine: m/z 256.1 → 211.3.

-

Lamotrigine-¹³C₃,d₃: m/z 262.1 → 217.2.

-

-

Key MS Parameters:

-

Collision Activated Dissociation (CAD) Gas: 10.

-

Curtain Gas: 8.

-

Nebulizer Gas: 12.

-

Ion Spray (IS) Voltage: 2000 V.

-

Source Temperature: 450 °C.

-

Declustering Potential (DP): 48 V.

-

Entrance Potential (EP): 10 V.

-

Focusing Potential (FP): 250 V.

-

Collision Energy (CE): 25 V.

-

Collision Cell Exit Potential (CXP): 12 V.

-

-

Visualizations

Bioanalytical Workflow for Lamotrigine Quantification

The following diagram illustrates the complete workflow for the quantification of lamotrigine in plasma samples using a Lamotrigine-¹³C₃,d₃ internal standard and LC-MS/MS analysis.

Caption: Bioanalytical workflow for lamotrigine analysis.

Logical Flow of Solid-Phase Extraction

This diagram details the step-by-step process of the solid-phase extraction protocol for isolating lamotrigine from plasma.

Caption: Solid-Phase Extraction (SPE) protocol steps.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lamotrigine-13C3,d3, Major | LGC Standards [lgcstandards.com]

- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Lamotrigine-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Lamotrigine-13C3, an isotopically labeled form of the widely used anticonvulsant and mood stabilizer, Lamotrigine. This document is intended to serve as a technical resource, offering detailed data, experimental context, and visual representations of key processes relevant to the use of this compound in research and development.

Core Physical and Chemical Properties

Lamotrigine-13C3 is a stable isotope-labeled version of Lamotrigine where three carbon atoms in the triazine ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an invaluable tool in quantitative bioanalytical assays, particularly as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. While specific experimental data for some physical properties of the 13C3 isotopologue are not extensively published, the properties are expected to be nearly identical to those of unlabeled Lamotrigine.

Table 1: Physical and Chemical Properties of Lamotrigine and Lamotrigine-13C3

| Property | Lamotrigine | Lamotrigine-13C3 | Source |

| Molecular Formula | C₉H₇Cl₂N₅ | ¹³C₃C₆H₇Cl₂N₅ | N/A |

| Molecular Weight | 256.09 g/mol | Approx. 259.09 g/mol | [1] |

| Appearance | White to pale cream-colored powder | White to off-white solid | [2] |

| Melting Point | 218 °C | Not explicitly reported, expected to be very similar to Lamotrigine | [2] |

| Boiling Point | 503 °C | Not explicitly reported, expected to be very similar to Lamotrigine | [2] |

| Solubility | Soluble in methanol. | Soluble in methanol. | [2] |

| Storage Temperature | 2-8°C Refrigerator | 2-8°C Refrigerator | |

| Purity (typical) | >98% | >95% (HPLC) |

Experimental Protocols

General Synthesis and Purification of Isotopically Labeled Lamotrigine-13C3

While the precise, proprietary synthesis protocols for commercially available Lamotrigine-13C3 are not publicly disclosed, a general approach for the synthesis of 13C-labeled aromatic compounds can be described. The synthesis would involve the incorporation of a 13C-labeled precursor into the triazine ring structure.

Synthesis Outline:

The synthesis of Lamotrigine typically involves the reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine. To introduce the 13C3 label, a synthetic route would need to utilize a 13C-labeled aminoguanidine or a precursor to the triazine ring that contains the desired three 13C atoms.

A plausible, though generalized, synthetic approach could involve:

-

Preparation of a 13C-labeled Guanidine Derivative: Starting with a commercially available 13C-labeled precursor such as urea-13C or thiourea-13C, a multi-step synthesis would be employed to produce aminoguanidine with 13C incorporated into its backbone.

-

Condensation Reaction: The 13C-labeled aminoguanidine would then be reacted with 2,3-dichlorobenzoyl cyanide under acidic conditions.

-

Cyclization: The resulting intermediate undergoes cyclization upon heating in a suitable organic solvent to form the 1,2,4-triazine ring, now containing the three 13C labels.

-

Purification: The crude Lamotrigine-13C3 product would be purified using standard techniques for isotopically labeled compounds. High-performance liquid chromatography (HPLC) is a common and effective method for achieving high purity. The purification process is critical to remove any unlabeled Lamotrigine and other impurities that could interfere with its use as an internal standard. Recrystallization from a suitable solvent system may also be employed.

Analytical Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the identity, structure, and isotopic labeling pattern of Lamotrigine-13C3.

-

Methodology:

-

A sample of Lamotrigine-13C3 is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

In the ¹H NMR spectrum, the proton signals adjacent to the 13C-labeled carbons will exhibit characteristic coupling (J-coupling), resulting in splitting of the signals. This provides confirmation of the label positions.

-

The ¹³C NMR spectrum will show significantly enhanced signals for the three labeled carbon atoms, confirming their enrichment.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and isotopic purity of Lamotrigine-13C3.

-

Methodology:

-

A solution of Lamotrigine-13C3 is introduced into a mass spectrometer, typically using electrospray ionization (ESI).

-

The mass spectrum will show a molecular ion peak corresponding to the mass of Lamotrigine-13C3 (approximately m/z 260.0).

-

The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the 13C3-labeled species versus any unlabeled (M) or partially labeled (M+1, M+2) species, thereby confirming the isotopic purity.

-

Signaling and Metabolic Pathways

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate. Its metabolism is primarily hepatic, involving glucuronidation by UDP-glucuronosyltransferases (UGTs), with UGT1A4 and UGT2B7 being the key enzymes.

Figure 1: Metabolic pathway of Lamotrigine in the liver.

Experimental Workflow: Bioanalytical Quantification

Lamotrigine-13C3 is predominantly used as an internal standard for the accurate quantification of Lamotrigine in biological matrices. The following workflow outlines a typical LC-MS/MS method.

Figure 2: Workflow for Lamotrigine analysis using Lamotrigine-13C3.

Detailed Methodology for LC-MS/MS Quantification:

-

Sample Preparation:

-

A known volume of the biological sample (e.g., plasma) is aliquoted.

-

A precise amount of Lamotrigine-13C3 internal standard solution is added.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant is further cleaned using solid-phase extraction (SPE).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Lamotrigine and Lamotrigine-13C3.

-

-

Data Analysis:

-

The peak areas for both the analyte (Lamotrigine) and the internal standard (Lamotrigine-13C3) are integrated.

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

The concentration of Lamotrigine in the unknown samples is then calculated from the calibration curve using the measured peak area ratio. The use of a stable isotope-labeled internal standard like Lamotrigine-13C3 is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.

-

References

A Technical Guide to Lamotrigine-13C3: Suppliers, Analytical Applications, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the isotopically labeled compound, Lamotrigine-13C3, and its deuterated analog, Lamotrigine-13C3,d3. This document serves as a technical resource for researchers and professionals in drug development, offering a consolidated overview of supplier information, analytical methodologies, and the mechanistic pathways of its parent compound, lamotrigine.

Supplier and Ordering Information

Lamotrigine-13C3 and its deuterated form are available from several specialized chemical suppliers. These stable isotope-labeled compounds are primarily used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic studies and therapeutic drug monitoring. Below is a summary of key information from various suppliers. Please note that pricing is subject to change and it is recommended to request a formal quote from the suppliers.

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | Lamotrigine-13C3 | 1188265-38-4 | HY-B0495S4 | >98% | 1 mg | Request a quote |

| United States Biological | Lamotrigine-13C3, d3, Major | 1246815-13-3 | L173253 | >98% | 1 mg, 5 mg, 10 mg | Request a quote |

| LGC Standards | Lamotrigine-13C3,d3, Major | 1246815-13-3 | TRC-L173253 | Not specified | 1 mg, 10 mg | Request a quote |

| Santa Cruz Biotechnology | Lamotrigine-13C3,d3 | 1246815-13-3 | sc-212733 | ≥98% | 1 mg | Request a quote |

| Simson Pharma Limited | Lamotrigine-13C3,d3 | 1246815-13-3 | Not specified | Not specified | Inquire | Request a quote |

| Pharmaffiliates | Lamotrigine-13C3,d3 | 1246815-13-3 | PA STI 055940 | Not specified | Inquire | Request a quote |

Note: The purity and available quantities are as reported by the suppliers and may vary. It is essential to refer to the product-specific certificate of analysis for precise data.

Experimental Protocols: Quantification of Lamotrigine in Human Plasma using LC-MS/MS

Isotopically labeled lamotrigine is a critical component in the accurate quantification of lamotrigine in biological matrices. The following is a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of lamotrigine in human plasma, utilizing Lamotrigine-13C3,d3 as an internal standard[1].

Materials and Reagents

-

Analytes: Lamotrigine, Lamotrigine-13C3,d3 (Internal Standard)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)

-

Reagents: Formic acid, Ammonium formate

-

Biological Matrix: Human plasma

Sample Preparation

-

Thawing: Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.

-

Aliquoting: 300 µL of the plasma sample is aliquoted into a polypropylene tube.

-

Internal Standard Spiking: 50 µL of Lamotrigine-13C3,d3 working solution (e.g., 500 ng/mL in 50:50 methanol:water) is added to each plasma sample and vortexed.

-

Precipitation/Extraction: A protein precipitation or solid-phase extraction (SPE) method can be employed. For SPE, the sample is loaded onto a conditioned SPE cartridge. The cartridge is then washed, and the analyte is eluted.

-

Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both lamotrigine and its labeled internal standard.

Data Analysis

The concentration of lamotrigine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of lamotrigine.

Caption: Experimental workflow for the quantification of lamotrigine in plasma.

Mechanism of Action: Signaling Pathways

The therapeutic effects of lamotrigine are primarily attributed to its modulation of neuronal excitability. The core mechanism involves the inhibition of voltage-gated sodium channels and the subsequent reduction of excitatory neurotransmitter release, particularly glutamate.

Inhibition of Voltage-Gated Sodium Channels

Lamotrigine exhibits a state-dependent blockade of voltage-gated sodium channels (VGSCs), preferentially binding to the inactivated state of the channel. This action stabilizes the neuronal membrane and inhibits the sustained high-frequency firing of neurons that is characteristic of seizure activity.

Caption: Lamotrigine's interaction with voltage-gated sodium channels.

Inhibition of Glutamate Release

By blocking voltage-gated sodium channels, lamotrigine indirectly inhibits the release of the excitatory neurotransmitter glutamate. The influx of sodium ions through these channels contributes to the depolarization of the presynaptic terminal, which in turn activates voltage-gated calcium channels, leading to neurotransmitter release. By dampening this initial sodium influx, lamotrigine reduces the subsequent calcium entry and glutamate exocytosis.

Caption: Signaling pathway of lamotrigine-mediated inhibition of glutamate release.

This technical guide provides a foundational understanding of Lamotrigine-13C3 for research and development purposes. For specific applications and in-depth protocols, consulting the primary scientific literature is recommended.

References

In-Depth Technical Guide to Lamotrigine-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lamotrigine-13C3, an isotopically labeled form of the anticonvulsant and mood stabilizer, lamotrigine. This document details its physicochemical properties, safety information, and primary application as an internal standard in quantitative analysis, complete with an exemplary experimental protocol. Furthermore, it elucidates the core mechanism of action of lamotrigine through detailed signaling pathway diagrams.

Core Data Presentation

The following tables summarize the key quantitative data for Lamotrigine-13C3. Due to the limited availability of a formal Safety Data Sheet (SDS) specifically for the isotopically labeled compound, safety and toxicological data for the parent compound, lamotrigine, are provided as a reference. The isotopic labeling is not expected to significantly alter the toxicological properties.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂D₃N₅ | [1] |

| Molecular Weight | 262.14 g/mol | [1] |

| Monoisotopic Mass | 261.0367454 Da | [1] |

| CAS Number | 1188265-38-4 | [1] |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C Freezer | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 |

Toxicological Data (for Lamotrigine)

| Parameter | Value | Species |

| Oral LD50 | 245 mg/kg | Rat |

| Oral LD50 | 205 mg/kg | Mouse |

Hazard Information (for Lamotrigine)

| Hazard Statement | GHS Classification |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| May cause an allergic skin reaction | Skin Sensitisation (Category 1) |

| Suspected of damaging the unborn child | Reproductive Toxicity (Category 2) |

| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |

GHS classifications for unlabeled Lamotrigine are provided as a proxy.

Mechanism of Action

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) and the subsequent reduction of excitatory neurotransmitter release, primarily glutamate. This dual action contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability, which is implicated in both epilepsy and bipolar disorder.

Inhibition of Voltage-Gated Sodium Channels

Lamotrigine exhibits a state-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel over the resting state. This preferential binding means that lamotrigine is more effective at inhibiting neurons that are firing rapidly, a characteristic of seizure activity, while having less effect on normal neuronal activity. By binding to the inactivated channel, lamotrigine slows the recovery from inactivation, thereby reducing the number of available channels to propagate an action potential. Recent structural studies have revealed a dual-pocket binding mechanism for lamotrigine on Nav channels.

Caption: Lamotrigine's state-dependent blockade of voltage-gated sodium channels.

Inhibition of Glutamate Release

By inhibiting the influx of sodium ions and subsequent neuronal depolarization, lamotrigine indirectly reduces the release of the excitatory neurotransmitter glutamate. Some evidence also suggests that lamotrigine can inhibit voltage-gated calcium channels, which would also contribute to the decreased release of neurotransmitters. The reduction in glutamate release helps to dampen the overall excitability of the neural network.

Caption: Lamotrigine's inhibition of presynaptic glutamate release.

Experimental Protocols

Lamotrigine-13C3 is primarily used as an internal standard for the quantitative analysis of lamotrigine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

Quantitative Analysis of Lamotrigine in Human Plasma using LC-MS/MS

This protocol is a representative example for the determination of lamotrigine in human plasma.

1. Materials and Reagents:

-

Lamotrigine-13C3 (Internal Standard)

-

Lamotrigine (Analyte)

-

Human Plasma (K3EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium Formate

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) Cartridges

2. Sample Preparation:

-

Aliquot 300 µL of plasma sample into a polypropylene tube.

-

Add 50 µL of the internal standard working solution (Lamotrigine-13C3 in methanol/water).

-

Vortex the sample for 30 seconds.

-

Add 400 µL of water and vortex for another 30 seconds.

-

Condition an SPE cartridge with 500 µL of methanol followed by 500 µL of water.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Centrifuge at 1500 rpm for 1 minute to pass the sample through the cartridge.

-

Wash the cartridge with an appropriate wash solution.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system

-

Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or similar

-

Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)

-

Flow Rate: 0.500 mL/min

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Ionization Mode: Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Lamotrigine: m/z 256.1 → 211.3

-

Lamotrigine-13C3: m/z 262.1 → 217.2

-

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of lamotrigine in the unknown samples is then determined from this calibration curve.

Caption: Experimental workflow for the quantitative analysis of lamotrigine in plasma.

References

Methodological & Application

Application Note: High-Throughput Quantification of Lamotrigine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, Lamotrigine-13C3, ensures high accuracy and precision. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Introduction

Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. LC-MS/MS has become the preferred technique for the bioanalysis of drugs like lamotrigine due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as Lamotrigine-13C3, mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the assay.

Experimental Workflow

Caption: Experimental workflow for lamotrigine analysis.

Materials and Methods

Reagents and Chemicals

-

Lamotrigine reference standard

-

Lamotrigine-13C3 internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

Liquid chromatograph (e.g., Agilent 1290 Infinity)

-

Triple quadrupole mass spectrometer (e.g., Sciex API 3000)

-

Solid-phase extraction manifold

-

SPE cartridges (e.g., Oasis HLB)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of lamotrigine and Lamotrigine-13C3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Lamotrigine-13C3 at a concentration of 500 ng/mL in a 50:50 (v/v) methanol:water mixture.[1]

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Aliquot 300 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.[1]

-

Add 50 µL of the Lamotrigine-13C3 internal standard working solution (500 ng/mL) to each tube and vortex for 30 seconds.[1]

-

Add 400 µL of water to each tube and vortex for another 30 seconds.[1]

-

Condition an Oasis HLB SPE cartridge (1 cm³, 30 mg) with 1 mL of methanol followed by 2 mL of water.[2]

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20:80 (v/v) methanol:water.

-

Elute the analytes with 300 µL of methanol.

-

Inject 2 µL of the eluate into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v) |

| Flow Rate | 0.500 mL/min |

| Column Temperature | 35 °C |

| Autosampler Temperature | 10 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Instrument | API-3000 Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Source Temperature | 450 °C |

| IonSpray Voltage | 2000 V |

| Nebulizer Gas | 12 |

| Curtain Gas | 8 |

| Collision Gas (CAD) | 10 |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Lamotrigine | 256.1 | 211.3 | 200 |

| Lamotrigine-13C3 | 262.1 | 217.2 | 200 |

Results and Discussion

Linearity and Sensitivity

The method was validated over a linear range of 5.02–1226.47 ng/mL for lamotrigine in human plasma. The correlation coefficient (r²) for the calibration curves was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 5.02 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The intra- and inter-day precision, expressed as the relative standard deviation (RSD), was within 3.0%. The accuracy was within ±6.0% of the nominal values, demonstrating the high reproducibility and accuracy of the method.

Recovery

The extraction recovery of lamotrigine and the internal standard was determined at three QC concentrations. The mean recovery for lamotrigine was found to be consistent and not concentration-dependent, with values ranging from 73.2% to 80.2%. The mean recovery for the internal standard was 65.1%.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantitative determination of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, Lamotrigine-13C3, coupled with a simple and efficient SPE sample preparation protocol, provides a reliable and high-throughput assay. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of lamotrigine.

References

Application Note: Quantification of Lamotrigine in Human Plasma using Lamotrigine-¹³C₃ as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lamotrigine in human plasma. Lamotrigine-¹³C₃ is employed as the internal standard (IS) to ensure high accuracy and precision. The described protocol utilizes a straightforward solid-phase extraction (SPE) procedure for sample cleanup and chromatographic separation on a C18 reversed-phase column. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence studies.

Introduction

Lamotrigine is an anti-epileptic drug used for treating focal and generalized seizures.[1] Due to its high pharmacokinetic variability among individuals, therapeutic drug monitoring is crucial to optimize dosage and minimize adverse effects.[1][2] This document provides a detailed protocol for the reliable quantification of lamotrigine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, Lamotrigine-¹³C₃. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects.

Experimental Protocols

Materials and Reagents

-

Lamotrigine (purity >98.0%)

-

Lamotrigine-¹³C₃ (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K₃EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Solutions

-

Stock Solutions (1000 µg/mL):

-

Working Standard Solutions:

-

Prepare working solutions of lamotrigine by serially diluting the stock solution with a methanol-water (50:50, v/v) mixture to achieve concentrations ranging from 0.25 to 61.32 µg/mL.

-

-

Internal Standard Working Solution (500 ng/mL):

-

Dilute the Lamotrigine-¹³C₃ stock solution in methanol-water (50:50, v/v) to prepare a working solution of 500 ng/mL.

-

Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

-

Extraction:

-

To 100 µL of plasma, add 50 µL of the internal standard working solution (500 ng/mL Lamotrigine-¹³C₃).

-

Vortex for 30 seconds.

-

Condition an SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma-IS mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water followed by 1.0 mL of methanol-water (20:80, v/v).

-

Elute the analytes with 300 µL of methanol.

-

Inject an aliquot of the eluate into the LC-MS/MS system.

-

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v) |

| Flow Rate | 0.500 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Run Time | ~3.5 minutes |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Lamotrigine Transition | m/z 256.0 → 211.0 |

| Lamotrigine-¹³C₃ Transition | m/z 259.0 → 214.0 (inferred) |

| Nebulizer Gas | 3.0 L/min |

| Drying Gas | 15.0 L/min |

| Heat Block Temperature | 400°C |

Data Presentation

Method Validation Summary

| Parameter | Result |

| Linearity Range | 5.02 - 1226.47 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL |

| Intra-day Precision (%RSD) | ≤ 5.73% |

| Inter-day Precision (%RSD) | ≤ 8.26% |

| Intra-day Accuracy (%) | Within ± 6.40% |

| Inter-day Accuracy (%) | Within ± 4.14% |

Recovery Data

| Analyte | Concentration Level | Mean Recovery (%) |

| Lamotrigine | Low QC (12.52 ng/mL) | 73.2 ± 4.5 |

| Lamotrigine | Medium QC (391.28 ng/mL) | 78.0 ± 9.5 |

| Lamotrigine | High QC (978.20 ng/mL) | 80.2 ± 1.0 |

| Lamotrigine-¹³C₃ | 500 ng/mL | 65.1 ± 7.7 |

Visualizations

Caption: Experimental workflow for lamotrigine quantification.

Caption: Detailed sample preparation workflow.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of lamotrigine in human plasma. The use of Lamotrigine-¹³C₃ as an internal standard effectively corrects for any variations during the sample preparation and analysis process, leading to high precision and accuracy. The solid-phase extraction protocol is straightforward and provides clean extracts, minimizing matrix effects and ensuring the robustness of the assay. The chromatographic conditions allow for a short run time, enabling high-throughput analysis, which is particularly beneficial for clinical studies involving a large number of samples. The method has been shown to be linear over a clinically relevant concentration range, with a low limit of quantification, making it suitable for a variety of applications in a research or clinical setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Lamotrigine in Dried Blood Spots using Isotopic Internal Standard

Introduction

Lamotrigine is a second-generation anti-epileptic drug used for treating focal and generalized seizures.[1] Due to its high pharmacokinetic variability, therapeutic drug monitoring (TDM) of lamotrigine is crucial to optimize treatment and minimize adverse effects.[2][3] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood collection, making it more patient-friendly, especially for remote and pediatric monitoring.[4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in dried blood spots, utilizing Lamotrigine-¹³C₃ as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard like Lamotrigine-¹³C₃ is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification. This method has been validated for selectivity, accuracy, precision, and stability, demonstrating its suitability for routine clinical applications.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: Lamotrigine and Lamotrigine-¹³C₃ internal standard (IS).

-

Blood Collection Cards: Grade 903 filter paper or equivalent.

-

Solvents and Chemicals: Methanol (LC-MS grade), acetonitrile (LC-MS grade), formic acid, and water (ultrapure).

-

Equipment:

-

LC-MS/MS system (e.g., Waters Acquity UPLC with a tandem mass spectrometer).

-

Pipettes and disposable tips.

-

DBS puncher (e.g., 3 mm or 6 mm).

-

Microcentrifuge tubes.

-

Ultrasonicator.

-

Vortex mixer.

-

Nitrogen evaporator.

-

Sample Preparation: Dried Blood Spot (DBS)

-

Blood Collection: Spot whole blood (approximately 50 µL) onto the designated circles of the filter card.

-

Drying: Allow the spots to dry at ambient temperature for a minimum of 3 hours in a horizontal position, protected from direct sunlight.

-

Storage: Once dried, store the DBS cards in sealed bags with desiccant at -20°C until analysis.

-

Extraction:

-

Punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (Lamotrigine-¹³C₃ in methanol).

-

Vortex for 30 seconds.

-

Ultrasonicate for 15 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 50 µL of the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5-20 µL aliquot into the LC-MS/MS system.

-

LC-MS/MS Method

-

LC System: UPLC system.

-

Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH Phenyl 1.7 µm, 2.1×50 mm).

-

Column Temperature: 50°C.

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in methanol.

-

-

Flow Rate: 0.6 mL/min.

-

Gradient:

-

Start with 80% A and 20% B.

-

Linearly increase to 35% B over 1.6 minutes.

-

Further increase to 50% B until 2.4 minutes.

-

Increase to 100% B at 3.3 minutes and hold for re-equilibration.

-

-

Mass Spectrometer: Tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Lamotrigine: Precursor ion > Product ion (specific m/z values to be optimized).

-

Lamotrigine-¹³C₃: Precursor ion > Product ion (specific m/z values to be optimized).

-

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 20 µg/mL for lamotrigine in dried blood spots.

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

| 20.0 | Example Value |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 3.0 | < 15 | 85-115 | < 15 | 85-115 |

| High | 15.0 | < 15 | 85-115 | < 15 | 85-115 |

Data adapted from typical validation results for similar assays.

Recovery

The extraction recovery of lamotrigine from dried blood spots was determined at three QC levels.

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 0.3 | > 85 |

| Medium | 3.0 | > 85 |

| High | 15.0 | > 85 |

Mandatory Visualization

Caption: Experimental workflow for Lamotrigine quantification in DBS.

Conclusion

This application note provides a detailed protocol for the quantification of lamotrigine in dried blood spots using a stable isotope-labeled internal standard and LC-MS/MS. The method is shown to be accurate, precise, and reliable, making it a valuable tool for therapeutic drug monitoring of lamotrigine in a clinical research setting. The use of DBS offers significant advantages in terms of sample collection and patient comfort, facilitating more frequent and convenient monitoring.

References

- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Analytical and clinical validation of an LC-MS/MS method for carbamazepine, lamotrigine and levetiracetam in dried blood spots | European Journal of Hospital Pharmacy [ejhp.bmj.com]

- 5. Non-invasive therapeutic drug monitoring: LC-MS validation for lamotrigine quantification in dried blood spot and oral fluid/saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Lamotrigine Using Isotopic Dilution Mass Spectrometry

Abstract

This application note describes a robust and sensitive method for the therapeutic drug monitoring (TDM) of Lamotrigine in human serum and plasma using isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision, compensating for matrix effects and variations in sample processing.[1][2] This method is suitable for clinical research and routine monitoring to optimize Lamotrigine dosage and minimize adverse effects.

Introduction

Lamotrigine is a second-generation antiepileptic drug used for the treatment of epilepsy and bipolar disorder.[3] TDM of Lamotrigine is crucial due to its high pharmacokinetic variability, which can be influenced by factors such as co-medication, genetic makeup, and physiological conditions like pregnancy.[4][5] Isotopic dilution LC-MS/MS is considered the gold standard for TDM due to its high selectivity and sensitivity. This method involves the addition of a known quantity of a stable isotope-labeled version of Lamotrigine (e.g., ¹³C₃-Lamotrigine) as an internal standard (IS) to the patient sample. The ratio of the analyte to the IS is then measured by the mass spectrometer, allowing for precise quantification.

Principle of Isotopic Dilution

Isotopic dilution analysis relies on the addition of a known amount of an isotopically enriched standard to a sample containing the analyte of interest. The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added labeled standard, the concentration of the analyte in the original sample can be accurately determined.

Figure 1: Principle of Isotopic Dilution for Lamotrigine Quantification.

Experimental Workflow

The general workflow for the analysis of Lamotrigine in patient samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A typical workflow is outlined below.

Figure 2: Experimental Workflow for Lamotrigine TDM.

Protocols

Materials and Reagents

-

Lamotrigine analytical standard

-

Lamotrigine-¹³C₃ stable isotope-labeled internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human serum/plasma (drug-free for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Lamotrigine and Lamotrigine-¹³C₃ IS in methanol.

-

Working Standard Solutions: Serially dilute the Lamotrigine stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution: Dilute the Lamotrigine-¹³C₃ stock solution with a suitable solvent to achieve the desired concentration for spiking into samples.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of patient serum/plasma, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution in methanol.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

| Parameter | Typical Setting |

| LC System | |

| Column | C18 column (e.g., 100 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Lamotrigine: e.g., m/z 256 -> 211; Lamotrigine-¹³C₃: e.g., m/z 259 -> 214 (Transitions should be optimized) |

| Nebulizer Gas | Nitrogen |

| Drying Gas | Nitrogen |

| Collision Gas | Argon |

Quantitative Data Summary

The performance of the method should be validated according to established guidelines. The following table summarizes typical validation parameters reported in the literature.

| Parameter | Result | Reference |

| Calibration Range | 0.600 - 24.0 µg/mL | |

| 1 - 30 µg/mL (DBS) | ||

| 0.2 - 5.0 µg/mL | ||

| 0.1 - 20 µg/mL (DBS) | ||

| Intra-day Precision (%CV) | ≤ 2.4% | |

| < 13.0% (DBS) | ||

| Inter-day Precision (%CV) | ≤ 2.4% | |

| < 8.0% (DBS) | ||

| Accuracy (Bias %) | 1.7 to 3.7% | |

| 4.0 to 7.0% (DBS) | ||

| Lower Limit of Quantification | 0.600 µg/mL | |

| (LLOQ) | 0.2 µg/mL | |

| 0.1 µg/mL (DBS) | ||

| Recovery | 73.2 - 80.2% |

Conclusion

The described isotopic dilution LC-MS/MS method provides a reliable and accurate platform for the therapeutic drug monitoring of Lamotrigine. The simple sample preparation and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput clinical laboratories, aiding in the personalization of Lamotrigine therapy.

References

- 1. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Pharmacokinetic Studies of Lamotrigine using Lamotrigine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction